![molecular formula C19H24N2O4 B13386638 But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)
But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SDZ SER 082 fumarate: is a selective antagonist for the 5-HT2B and 5-HT2C serotonin receptors. It has low affinity for the 5-HT1A receptors and is primarily used in scientific research to study the behavioral effects of different serotonin receptor subtypes .
Preparation Methods
The synthetic routes and reaction conditions for SDZ SER 082 fumarate are not widely documented in public sources. The preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO) to create stock solutions .
Chemical Reactions Analysis
SDZ SER 082 fumarate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the study of serotonin receptor antagonists.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and solvents like DMSO. .
Major Products: The major products formed depend on the specific reactions and conditions applied. Detailed reaction pathways are not extensively documented in public sources.
Scientific Research Applications
SDZ SER 082 fumarate is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a tool compound to study the interactions and behaviors of serotonin receptors.
Biology: Researchers use it to investigate the role of serotonin receptors in various biological processes.
Medicine: The compound is used in preclinical studies to understand its potential therapeutic effects and side effects.
Industry: It is utilized in the development of new drugs targeting serotonin receptors .
Mechanism of Action
SDZ SER 082 fumarate acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors. It inhibits the binding of [3H]-mesulergine to 5-HT2C receptors with a pKD of 7.8 and inhibits 5-HT2B mediated responses in the rat fundus with a pKB of 7.34 . The compound’s mechanism involves blocking the serotonin receptors, thereby modulating the effects of serotonin in the brain and other tissues.
Comparison with Similar Compounds
SDZ SER 082 fumarate is unique due to its selective antagonism of 5-HT2B and 5-HT2C receptors. Similar compounds include:
Ketanserin: Another serotonin receptor antagonist with broader receptor affinity.
Ritanserin: A selective 5-HT2A/2C antagonist.
SB 206553: A selective 5-HT2B/2C antagonist with different pharmacokinetic properties
These compounds share some similarities in their receptor targets but differ in their selectivity, affinity, and pharmacokinetic profiles.
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
but-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene |
InChI |
InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
DXUZZRDHJMOLTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


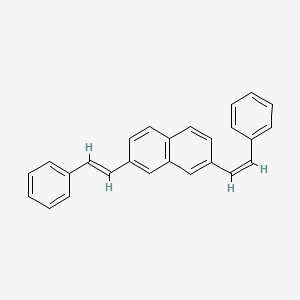
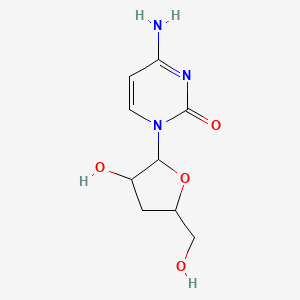
![[3-Acetyloxy-5-hydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B13386560.png)
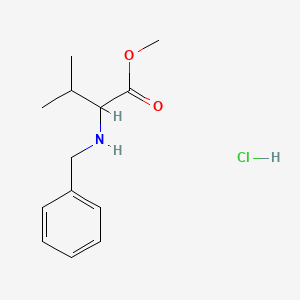
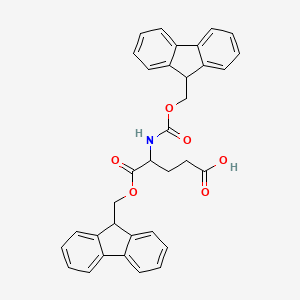
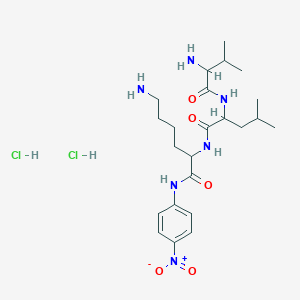
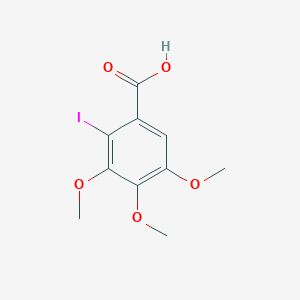
![2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)
![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)
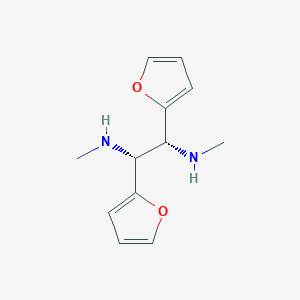
![1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B13386607.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B13386633.png)
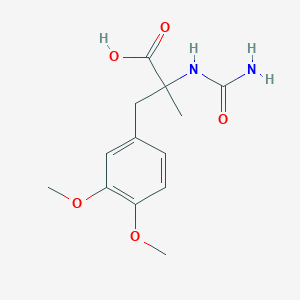
![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
